2-Amidinopyrimidine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

2-Amidinopyrimidine Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Amidinopyrimidine hydrochloride (CAS No: 138588-40-6), a versatile heterocyclic intermediate pivotal in contemporary drug discovery and development. This document delineates the fundamental physicochemical properties, detailed synthetic methodologies, chemical reactivity, and critical applications of this compound, with a particular focus on its role as a pharmacophore in kinase inhibitor development. Authored from the perspective of a senior application scientist, this guide synthesizes theoretical knowledge with practical, field-proven insights to support researchers, medicinal chemists, and process development scientists. We will explore its function as a key building block for targeted therapeutics, provide robust experimental protocols, and discuss its strategic importance in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of the 2-Amidinopyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including kinase inhibitors like Imatinib and Palbociclib[1]. The introduction of an amidine group at the 2-position creates 2-Amidinopyrimidine, a molecule with a unique electronic and structural profile. The amidine moiety, a strong basic group, can act as a potent hydrogen bond donor and can exist in a protonated, cationic form under physiological conditions. This feature is crucial for establishing high-affinity interactions with biological targets, particularly the hinge region of protein kinases.

2-Amidinopyrimidine hydrochloride, the salt form, offers enhanced stability and improved handling properties, making it an ideal starting material for multi-step synthetic campaigns. Its most notable application is as a key intermediate in the synthesis of Bosentan, a dual endothelin receptor antagonist for treating pulmonary arterial hypertension[2]. Beyond this established role, the scaffold is a subject of intensive research for developing novel anticancer, antimicrobial, and anti-inflammatory agents[2][3]. This guide aims to provide a comprehensive technical resource to unlock the full potential of this versatile building block.

Physicochemical and Basic Properties

A thorough understanding of the physicochemical properties of 2-Amidinopyrimidine hydrochloride is essential for its effective use in synthesis and formulation. These properties dictate its solubility, reactivity, and handling requirements.

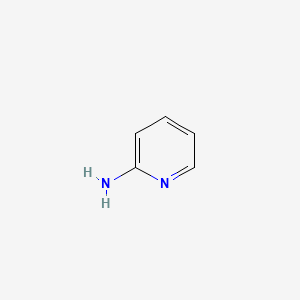

Structural and General Properties

The core structure consists of a pyrimidine ring functionalized with a carboximidamide (amidine) group at the C2 position. The hydrochloride salt form enhances its stability and aqueous solubility.

| Property | Value | Source |

| IUPAC Name | pyrimidine-2-carboximidamide;hydrochloride | [4] |

| CAS Number | 138588-40-6 | [4] |

| Molecular Formula | C₅H₇ClN₄ | [4] |

| Molecular Weight | 158.59 g/mol | [4] |

| Appearance | White to Off-White Solid/Powder | [5] |

| Melting Point | 180-183 °C (Sublimation) | [6] |

Solubility Profile

As a hydrochloride salt of a basic compound, its solubility is pH-dependent. Precise quantitative data is not widely published, but a qualitative profile can be established.

-

Water & Polar Protic Solvents: The hydrochloride salt structure confers good solubility in water and polar protic solvents like methanol and ethanol. The protonated amidinium and pyrimidine nitrogens can readily form hydrogen bonds.

-

Polar Aprotic Solvents: It is reported to be slightly soluble in DMSO and methanol[6].

-

Non-Polar Solvents: Solubility is expected to be very low in non-polar solvents such as hexanes, toluene, and diethyl ether, a common characteristic for polar salts[7].

Expert Insight: For reaction chemistry, DMSO or DMF can be effective solvents. For purification via crystallization, a mixed solvent system, such as ethanol/ether, can be employed to modulate solubility and induce precipitation. For stock solutions in biological assays, aqueous buffers or DMSO are typically used.

Acidity and Basicity (pKa)

-

Pyrimidine Ring: The pKa of pyrimidine itself is approximately 1.3. Electron-withdrawing groups typically lower this value.

-

Amidine Group: The guanidinium group in guanidine hydrochloride has a pKa of ~13.5. The amidine group is a similarly strong base.

The protonation site is the highly basic amidine group. The pKa of the conjugate acid (the amidinium ion) is expected to be high, likely in the range of 10-12, making the parent compound a strong base. This high basicity is a key feature, enabling it to remain protonated and form strong ionic and hydrogen-bond interactions at physiological pH.

Synthesis and Characterization

The synthesis of 2-amidinopyrimidines generally follows the principle of constructing the pyrimidine ring through condensation reactions[8]. A common and efficient method involves the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a guanidine derivative.

Representative Synthetic Workflow

While a specific protocol for 2-Amidinopyrimidine hydrochloride is not widely published, a reliable synthesis can be adapted from the well-established Pinner reaction, which converts a nitrile to an imidate, followed by reaction with an amine source. A more direct approach starts from a pyrimidine precursor. The following workflow is a representative method adapted from the synthesis of the closely related analog, pyridine-2-carboximidamide hydrochloride[9].

Caption: General synthetic workflow for 2-Amidinopyrimidine hydrochloride.

Detailed Experimental Protocol (Representative)

This protocol is adapted for the synthesis of the target compound based on established methods for analogous amidines[9]. Causality: The use of anhydrous conditions is critical in Step 1 to prevent the hydrolysis of the nitrile and the resulting imidate ester back to the amide.

Materials:

-

2-Cyanopyrimidine

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas or solution in ether)

-

Ammonia (gas or solution in methanol)

-

Sodium Sulfate or Magnesium Sulfate (for drying)

Step 1: Synthesis of Methyl pyrimidine-2-carboximidate hydrochloride

-

Dissolve 2-cyanopyrimidine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution for 1-2 hours, or add a stoichiometric amount of a saturated solution of HCl in anhydrous ether. Rationale: The acid catalyzes the addition of methanol across the nitrile triple bond.

-

Seal the flask and allow the mixture to stir at room temperature for 18-24 hours. The product, an imidate salt, will typically precipitate as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to 2-Amidinopyrimidine hydrochloride

-

Suspend the methyl pyrimidine-2-carboximidate hydrochloride (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C.

-

Bubble anhydrous ammonia gas through the suspension or add a solution of ammonia in methanol (2.0-3.0 eq) dropwise. Rationale: Ammonia displaces the methoxy group of the imidate to form the amidine.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude residue is 2-Amidinopyrimidine hydrochloride, which can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/ether).

Self-Validation: The final product should be a white to off-white solid. Its identity and purity (>98%) should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should align with the literature value (180-183 °C).

Analytical Characterization: A Predictive Approach

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

H5 (Triplet, ~7.4-7.6 ppm): This proton is coupled to both H4 and H6, appearing as a triplet.

-

H4, H6 (Doublet, ~8.8-9.0 ppm): These two equivalent protons are coupled to H5, appearing as a doublet. They are shifted significantly downfield due to the deshielding effect of the two adjacent ring nitrogens.

-

-NH₂ (Broad Singlet, ~9.2-9.6 ppm): The protons of the amidine group are exchangeable and typically appear as a broad singlet. Their chemical shift can be highly variable depending on concentration, temperature, and residual water in the solvent. The protonated nature of the amidinium hydrochloride will shift these protons significantly downfield.

Rationale for Prediction: The chemical shifts are estimated based on data for pyrimidine and 2-aminopyrimidine[10][11]. The pyrimidine protons (H4, H5, H6) form a characteristic AX₂ system. The strongly electron-withdrawing amidinium group at C2 will further deshield the adjacent H4 and H6 protons. The NH protons of the amidinium salt are expected to be significantly deshielded due to the positive charge and hydrogen bonding with the solvent and counter-ion.

Applications in Medicinal Chemistry and Drug Development

The 2-amidinopyrimidine scaffold is a powerful "hinge-binder" motif, particularly for protein kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the amidine group can form multiple hydrogen bonds with the backbone amide residues in the hinge region of the ATP-binding pocket of kinases.

Mechanism of Action: Targeting the JAK-STAT Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation[9]. Dysregulation of this pathway, often through mutations in JAK2, is a hallmark of myeloproliferative neoplasms[12]. Consequently, JAK2 has become a major therapeutic target. Numerous 2-aminopyrimidine derivatives have been developed as potent and selective JAK2 inhibitors[1][13][14].

The 2-amidinopyrimidine core acts as a scaffold that anchors the inhibitor in the ATP binding site. The key interactions typically involve:

-

Hinge Binding: One of the pyrimidine ring nitrogens and an exocyclic amino/amidine group form canonical hydrogen bonds with the hinge region of the kinase.

-

Hydrophobic Pockets: Substituents on the pyrimidine ring can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

Caption: Inhibition of the JAK-STAT pathway by a 2-Amidinopyrimidine derivative.

This diagram illustrates how a 2-amidinopyrimidine-based inhibitor can block the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This disruption of the signaling cascade is the therapeutic mechanism for treating diseases driven by overactive JAK/STAT signaling[1][7].

Safety and Handling

As a chemical intermediate, 2-Amidinopyrimidine hydrochloride requires careful handling in a laboratory or manufacturing setting. The Globally Harmonized System (GHS) classifications provide a summary of its potential hazards.

GHS Hazard Statements (from PubChem): [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or powder.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be stored under an inert atmosphere[5].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Amidinopyrimidine hydrochloride is more than a simple chemical intermediate; it is a strategically important building block in modern medicinal chemistry. Its robust physicochemical properties, well-defined reactivity, and proven utility as a pharmacophore for high-value targets like protein kinases make it an indispensable tool for drug discovery scientists. The strong basicity of the amidine group, combined with the versatile chemistry of the pyrimidine core, provides a powerful platform for generating libraries of compounds with tunable potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of its properties, a robust protocol for its synthesis, and a clear rationale for its application in targeting disease pathways like JAK-STAT. As the demand for targeted therapeutics continues to grow, the strategic application of scaffolds like 2-Amidinopyrimidine hydrochloride will be crucial in developing the next generation of innovative medicines.

References

- BenchChem. (2025). Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors.

- Bioorganic Chemistry. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. 134, 106442.

- Bioorganic & Medicinal Chemistry Letters. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. 30(10), 127048.

- Vertex AI Search. (2025).

- Bioorganic Chemistry. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia.

- Bioorganic & Medicinal Chemistry Letters. (2009). 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. 19(23), 6529-6533.

- Solubility of Things. (n.d.). 2-Aminopyrimidine.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.

- Alex Avdeef, et al. (2016). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of Pharmaceutical Sciences.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003361).

- SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).

- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.

- Pharmaffiliates. (n.d.). CAS No : 138588-40-6 | Product Name : 2-Pyrimidinecarboximidamide Hydrochloride.

- PubChem. (n.d.). 2-Amidinopyrimidine hydrochloride.

- Theoretical prediction of relative and absolute pKa values of aminopyridines. (2006). Journal of Molecular Structure: THEOCHEM, 760(1-3), 107-113.

- Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2021). Molecules, 26(16), 4967.

- Current Chemistry Letters. (2022).

- ChemicalBook. (n.d.). 2-Amidinopyrimidine hydrochloride CAS#: 138588-40-6.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Biological Activity and Medicinal Chemistry Applications of 2-Amidinopyrimidine Hydrochloride.

- Toronto Research Chemicals. (n.d.). Buy Online CAS Number 138588-40-6 - TRC - 2-Pyrimidinecarboximidamide Hydrochloride.

- PharmaCompass. (n.d.). pyrimidine-2-carboximidamide hydrochloride.

- ChemicalBook. (n.d.). Pyridine-2-carboximidamide hydrochloride | 51285-26-8.

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (1979). Chemistry of Heterocyclic Compounds, 15, 783–786.

- Revue Roumaine de Chimie. (2015).

Sources

- 1. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amidinopyrimidine hydrochloride | C5H7ClN4 | CID 21983731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. growingscience.com [growingscience.com]

- 7. benchchem.com [benchchem.com]

- 8. bu.edu.eg [bu.edu.eg]

- 9. Pyridine-2-carboximidamide hydrochloride | 51285-26-8 [chemicalbook.com]

- 10. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]